![molecular formula C9H7ClO3 B142402 4-(Chlorocarbonyl)-3-methylbenzoic acid CAS No. 126736-28-5](/img/structure/B142402.png)
4-(Chlorocarbonyl)-3-methylbenzoic acid
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Overview
Description
4-(Chlorocarbonyl)-3-methylbenzoic acid, also known as 4-chloro-3-methylbenzoyl chloride, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This chemical compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)-3-methylbenzoic acid is not well understood. However, it has been reported to act as an acylating agent, which can react with various nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Chlorocarbonyl)-3-methylbenzoic acid are not well studied. However, it has been reported to exhibit moderate toxicity, which may be attributed to its ability to acylate various nucleophiles in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Chlorocarbonyl)-3-methylbenzoic acid in lab experiments is its high purity and high yield. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using this compound is its moderate toxicity, which may pose a risk to researchers handling the compound.
Future Directions
There are several potential future directions for research on 4-(Chlorocarbonyl)-3-methylbenzoic acid. One potential direction is to investigate the mechanism of action of this compound in more detail, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in other fields, such as medicine and agriculture. Finally, research could be conducted to develop safer and more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 4-(Chlorocarbonyl)-3-methylbenzoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. Further research is needed to explore the potential applications of this compound in other fields and to develop safer and more efficient synthesis methods.
Synthesis Methods
The synthesis of 4-(Chlorocarbonyl)-3-methylbenzoic acid can be achieved through different methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction between 4-(Chlorocarbonyl)-3-methylbenzoic acidethylbenzoic acid and thionyl chloride in the presence of aluminum chloride. This method has been reported to yield high purity and high yield of the product.
Scientific Research Applications
4-(Chlorocarbonyl)-3-methylbenzoic acid has been widely used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis, where it is used as a key intermediate in the synthesis of various organic compounds. Additionally, this compound has been used as a reagent in the synthesis of peptides and proteins, as well as in the preparation of esters and amides.
properties
CAS RN |
126736-28-5 |
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Product Name |
4-(Chlorocarbonyl)-3-methylbenzoic acid |
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.6 g/mol |
IUPAC Name |
4-carbonochloridoyl-3-methylbenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
WXTNFBRXECMYPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |
synonyms |
Benzoic acid, 4-(chlorocarbonyl)-3-methyl- (9CI) |
Origin of Product |
United States |
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